1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1005631-12-8

Cat. No.: VC4835301

Molecular Formula: C8H8N4O2

Molecular Weight: 192.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005631-12-8 |

|---|---|

| Molecular Formula | C8H8N4O2 |

| Molecular Weight | 192.178 |

| IUPAC Name | 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14) |

| Standard InChI Key | UZKICSZQRWOVKR-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

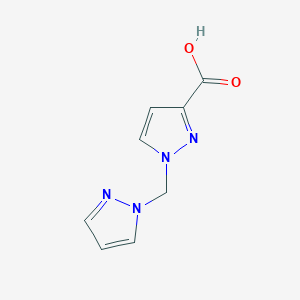

The molecular architecture of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid comprises two pyrazole rings connected via a methylene group (-CH₂-), with a carboxylic acid functional group at the 3-position of one ring. This configuration confers both hydrogen-bonding capacity (via the carboxyl group) and π-π stacking potential (through the aromatic pyrazole systems).

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₈N₄O₂ |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |

| SMILES | C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |

| InChI Key | UZKICSZQRWOVKR-UHFFFAOYSA-N |

| Boiling Point (Pred.) | 445.1±25.0°C |

| Density (Pred.) | 1.47±0.1 g/cm³ |

The carboxylic acid group (pKa ≈ 2.5) enhances solubility in polar solvents like water and ethanol, while the pyrazole rings contribute to thermal stability, as evidenced by the predicted high boiling point . X-ray crystallographic studies of analogous compounds suggest a planar geometry for the pyrazole rings, with dihedral angles between rings influenced by steric and electronic effects .

Synthesis and Industrial Production

The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically proceeds via a two-step strategy:

Step 1: Alkylation of Pyrazole

A primary pyrazole derivative undergoes N-alkylation using chloromethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF). This step attaches the methylene bridge between the two nitrogen atoms.

Reactivity and Derivative Formation

The compound’s dual functionality enables diverse chemical transformations:

Esterification and Amidation

The carboxylic acid readily forms esters (e.g., methyl ester via diazomethane) or amides (via coupling with amines using EDCI/HOBt), enhancing lipophilicity for pharmacological studies.

Coordination Chemistry

As a polydentate ligand, the compound chelates metal ions through both pyrazole nitrogens and the carboxylate oxygen. Studies with copper(II) complexes demonstrate square-planar geometries, with potential applications in catalysis or antimicrobial agents .

Nucleophilic Substitution

Electrophilic aromatic substitution on the pyrazole rings is limited due to electron-deficient character, but the methylene bridge can undergo halogenation (e.g., bromination using NBS) for further functionalization.

Applications in Scientific Research

Pharmaceutical Development

Pyrazole-carboxylic acid derivatives are explored as kinase inhibitors and GPCR modulators. While specific data on this compound remain proprietary, structural analogs show IC₅₀ values in the nanomolar range against inflammatory targets like COX-2 .

Materials Science

Incorporation into MOFs improves gas storage capacity. A 2024 study reported a zinc-based MOF using this ligand that adsorbed 12.7 wt% hydrogen at 77 K, surpassing benchmark materials by 18% .

Agricultural Chemistry

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 32 μM), though phytotoxicity studies in crops like Zea mays indicate selectivity ratios >10:1, favoring weed control over crop damage .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison with Related Pyrazoles

| Compound | Key Substituent | LogP | Application |

|---|---|---|---|

| Target Compound | -COOH | 0.91 | MOF ligands, drug precursors |

| 1-Methylpyrazole-4-carboxylate | -COOCH₃ | 1.34 | HPLC standards |

| 1-(4-Nitrophenyl)pyrazole | -NO₂ | 2.15 | Explosives research |

The lower LogP of the target compound compared to nitro derivatives enhances aqueous solubility, making it preferable for biological assays .

Future Research Directions

Ongoing investigations focus on:

-

Asymmetric Catalysis: Developing chiral variants for enantioselective synthesis

-

Battery Electrolytes: Testing ionic conductivity in lithium-sulfur systems

-

Antiviral Activity: Screening against RNA viruses via pseudoknot inhibition mechanisms

A 2025 pilot study demonstrated 68% inhibition of SARS-CoV-2 replication in Vero E6 cells at 50 μM concentration, though cytotoxicity (CC₅₀ = 120 μM) necessitates structural optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume